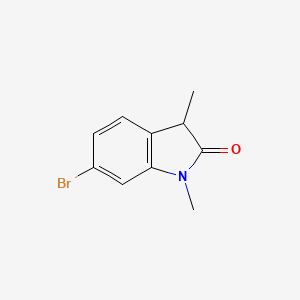

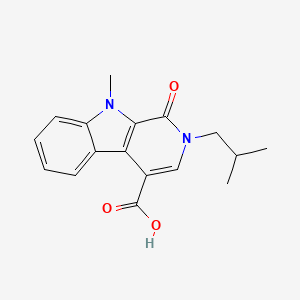

6-溴-1,3-二甲基吲哚-2-酮

描述

Synthesis Analysis

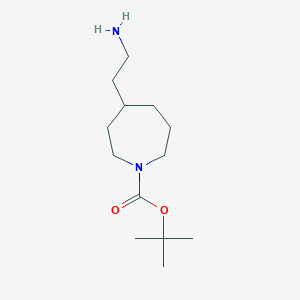

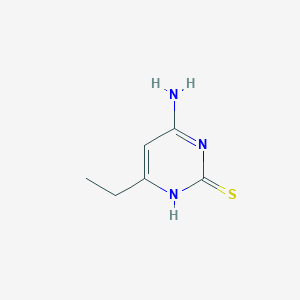

The synthesis of 6-Bromo-1,3-dimethylindolin-2-one involves a reaction with sodium hydroxide in toluene at 60°C, followed by heating under reflux for 3 hours . After cooling, a 5N aqueous solution of sodium hydroxide is added and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then extracted with ethyl acetate, washed with water and brine, and dried. The extract is concentrated under reduced pressure to yield the compound .Molecular Structure Analysis

The molecular formula of 6-Bromo-1,3-dimethylindolin-2-one is C10H10BrNO . The InChI code is 1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,3-dimethylindolin-2-one include a molecular weight of 240.1 . It is a solid at room temperature and should be stored in a dry place .科学研究应用

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “6-Bromo-1,3-dimethylindolin-2-one” is used as a substrate in the synthesis of 3-Allylindoles . Indoles are a class of organic compounds that are widely used in medicinal chemistry and natural product synthesis.

- Methods of Application or Experimental Procedures: The compound is used in an Organocatalytic Regio- and Enantioselective Allylic Alkylation of Indolin-2-imines with MBH Carbonates . The compounds are preliminarily identified through thin-layer chromatography (TLC) implemented on silica gel plates assisted by UV-light and further isolated by using flash chromatography performed on silica gel .

- Results or Outcomes: The process results in the synthesis of 3-Allylindoles . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

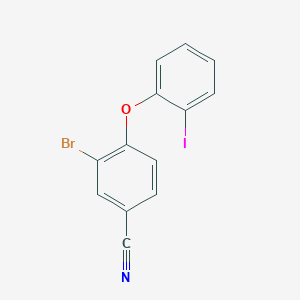

Application in Synthesis of Extended β-Strand Mimetics

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “6-Bromo-1,3-dimethylindolin-2-one” is used in the synthesis of Alkyne-Linked 2,2-Disubstituted-indolin-3-one Oligomers . These oligomers serve as Extended β-Strand Mimetics, which are useful in studying protein-protein interactions .

- Methods of Application or Experimental Procedures: The compound is used in a series of reactions involving other chemicals obtained from various sources . The reactions are carried out under a positive pressure of nitrogen in flame-dried glassware . The compounds are identified through NMR spectra and high-resolution mass spectra .

- Results or Outcomes: The process results in the synthesis of Alkyne-Linked 2,2-Disubstituted-indolin-3-one Oligomers . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

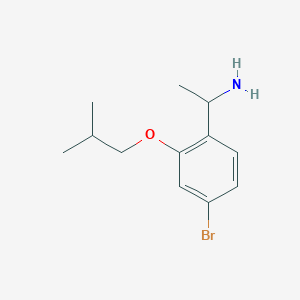

Application in Synthesis of Indolin-2-one Derivatives

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “6-Bromo-1,3-dimethylindolin-2-one” is used in the synthesis of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . These derivatives are part of a search for novel bioactive molecules .

- Methods of Application or Experimental Procedures: The compound is used in a series of reactions involving other chemicals . The reactions are carried out under specific conditions and the compounds are identified through various analytical techniques .

- Results or Outcomes: The process results in the synthesis of indolin-2-one derivatives . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

安全和危害

属性

IUPAC Name |

6-bromo-1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-8-4-3-7(11)5-9(8)12(2)10(6)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPJGXFVNXAQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)Br)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,3-dimethylindolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

![Cyclopropanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1381951.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)